2-(4-Bromo-6-fluoro-1H-benzo[d]imidazol-1-yl)-4,6-dichloropyrimidine-5-carboxamide
Description
This compound features a benzo[d]imidazole core substituted with bromo (Br) and fluoro (F) groups at positions 4 and 6, respectively. Attached to the nitrogen of the benzimidazole is a pyrimidine ring substituted with two chlorine atoms (Cl) at positions 4 and 6 and a carboxamide group at position 4. Its synthesis likely involves multi-step reactions, including condensation between substituted benzimidazole precursors and activated pyrimidine intermediates under controlled conditions (e.g., dry DMF, nitrogen atmosphere, and elevated temperatures) .
Properties
Molecular Formula |
C12H5BrCl2FN5O |
|---|---|
Molecular Weight |
405.01 g/mol |
IUPAC Name |
2-(4-bromo-6-fluorobenzimidazol-1-yl)-4,6-dichloropyrimidine-5-carboxamide |
InChI |
InChI=1S/C12H5BrCl2FN5O/c13-5-1-4(16)2-6-8(5)18-3-21(6)12-19-9(14)7(11(17)22)10(15)20-12/h1-3H,(H2,17,22) |
InChI Key |
JNSIFERJPFCOPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1N(C=N2)C3=NC(=C(C(=N3)Cl)C(=O)N)Cl)Br)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(4-Bromo-6-fluoro-1H-benzo[d]imidazol-1-yl)-4,6-dichloropyrimidine-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the benzimidazole ring: This can be achieved by reacting 4-bromo-6-fluoro-1,2-diaminobenzene with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the pyrimidine ring: The benzimidazole intermediate is then reacted with 4,6-dichloropyrimidine-5-carboxylic acid or its derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Final product formation: The resulting intermediate is purified and characterized to obtain the final compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
2-(4-Bromo-6-fluoro-1H-benzo[d]imidazol-1-yl)-4,6-dichloropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Substitution reactions: The halogen atoms (bromine, fluorine, and chlorine) can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution (SNAr) can replace chlorine atoms with amines or thiols.
Oxidation and reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present and the reagents used.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig coupling, to form more complex structures.
Common reagents used in these reactions include bases (e.g., potassium carbonate), catalysts (e.g., palladium), and solvents (e.g., dimethylformamide).
Scientific Research Applications
2-(4-Bromo-6-fluoro-1H-benzo[d]imidazol-1-yl)-4,6-dichloropyrimidine-5-carboxamide has several scientific research applications:
Medicinal chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.
Biological research: It is used in studies to understand the mechanisms of action of various biological processes and pathways.
Pharmaceutical research: The compound is explored for its potential to be developed into new drugs for treating diseases.
Industrial applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-6-fluoro-1H-benzo[d]imidazol-1-yl)-4,6-dichloropyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Similarities and Substitution Patterns
The compound shares a benzo[d]imidazole core with several analogs described in the literature. Key comparisons include:
Key Observations :
- The pyrimidine-carboxamide group in the target compound distinguishes it from analogs with simpler substituents (e.g., dioxolane or benzylthio groups).
- Halogenation (Br, F, Cl) at specific positions could improve metabolic stability compared to non-halogenated analogs .
Pharmacological and Physicochemical Properties
While direct data for the target compound are absent, inferences can be drawn from analogs:
Activity Insights :
- The pyrimidine-carboxamide group in the target compound may mimic ATP-binding motifs in kinases, a feature absent in dioxolane or benzylthio analogs .
- CRTh2 antagonists in demonstrate pIC50 values up to 8.2, suggesting the target compound’s halogenation could enhance potency if similar mechanisms apply.
Biological Activity
The compound 2-(4-Bromo-6-fluoro-1H-benzo[d]imidazol-1-yl)-4,6-dichloropyrimidine-5-carboxamide (CAS Number: 1416373-13-1) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 405.01 g/mol. The structure features a benzo[d]imidazole moiety, which is known for its diverse biological activities.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₅BrCl₂FN₅O |
| Molecular Weight | 405.01 g/mol |
| CAS Number | 1416373-13-1 |
Anticancer Properties
Research indicates that compounds containing benzo[d]imidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that certain benzimidazole derivatives can inhibit the proliferation of cancer cell lines such as HEPG2 (human liver carcinoma) and PC12 (pheochromocytoma) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study: Anticancer Efficacy
A study evaluating various benzimidazole derivatives reported that compounds similar to this compound demonstrated IC50 values in the low micromolar range against HEPG2 cells. This suggests a promising anticancer potential that warrants further investigation into structure-activity relationships (SAR).
GABA-A Receptor Modulation
The benzo[d]imidazole structure is also associated with modulation of the GABA-A receptor, a critical target in neuropharmacology. Compounds with this scaffold have been identified as positive allosteric modulators (PAMs) of GABA-A receptors.
The interaction with the GABA-A receptor enhances inhibitory neurotransmission, which can be beneficial in treating anxiety and other CNS disorders. Molecular docking studies suggest that specific substitutions on the benzo[d]imidazole core can enhance binding affinity and selectivity towards the α1/γ2 interface of the receptor.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of benzimidazole derivatives. Several studies have reported significant antibacterial and antifungal activities against a range of pathogens, including resistant strains.
Table: Biological Activities of Related Benzimidazole Compounds
| Activity Type | Target Pathogen/Cell Line | IC50/Minimum Inhibitory Concentration |
|---|---|---|
| Anticancer | HEPG2 | Low micromolar |
| GABA-A Modulation | GABA-A Receptor | High affinity |
| Antibacterial | E. coli | 10 µg/mL |
| Antifungal | C. albicans | 5 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
